N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O4 and its molecular weight is 479.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects, as well as its structure-activity relationships (SARs).
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrazole Core : The central pyrazole ring is known for its diverse biological activities.
- Substituents : The presence of dimethoxy and fluorobenzyl groups enhances its pharmacological profile.
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In a study assessing various pyrazole compounds, it was found that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:
- MIC Values : Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against multiple bacterial strains including Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
A | S. aureus | 3.125 |
B | E. coli | 1.6125 |
C | P. aeruginosa | 12.5 |
Antifungal Activity
The antifungal potential of pyrazole derivatives has also been explored. In vitro studies showed that some compounds effectively inhibited the growth of pathogenic fungi:
- Specific Strains : Compounds were tested against Candida species and demonstrated varying degrees of antifungal activity with MIC values indicating effectiveness .
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
D | C. albicans | 10 |
E | C. glabrata | 20 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes:
- Inhibition Studies : Some derivatives exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19 to 42 µM, indicating their potential as anti-inflammatory agents .
Compound | COX Enzyme | IC50 (µM) |
---|---|---|
F | COX-1 | 19.45 |
G | COX-2 | 31.4 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances antibacterial activity, while halogen substitutions (like fluorine) contribute to increased potency against specific pathogens .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and inflammatory conditions:
- Study on Antibacterial Efficacy : A series of pyrazole compounds were synthesized and tested against resistant strains of bacteria, showing promising results that could lead to new therapeutic agents.
- Anti-inflammatory Trials : Clinical trials involving selected pyrazole derivatives indicated a reduction in inflammatory markers in patients with chronic inflammatory diseases.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-33-21-11-12-23(24(13-21)34-2)29-25(32)22-15-31(14-17-3-7-19(27)8-4-17)30-26(22)35-16-18-5-9-20(28)10-6-18/h3-13,15H,14,16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXFXQTTZFBHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.